The compound is synthesized from various chemical precursors, and its structure closely resembles natural sphingolipid substrates. It is classified as a competitive inhibitor of brain glucosyltransferase, an enzyme critical for glycosphingolipid synthesis. The chemical formula for D,l-threo-PDMP is with a CAS number of 80938-69-8 .
The synthesis of D,l-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride typically involves several steps, including the formation of the morpholino group and the decanoyl chain.
Key Steps in Synthesis:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
D,l-threo-PDMP possesses a complex molecular structure characterized by:
The three-dimensional conformation plays a crucial role in its interaction with enzymes involved in lipid metabolism .
D,l-threo-PDMP participates in several biochemical reactions:
The mechanism of action for D,l-threo-PDMP primarily revolves around its inhibition of glycosphingolipid synthesis:
Additionally, it has been found to alter lysosomal function by affecting lipid composition within these organelles, which can lead to disruptions in cellular homeostasis and increased sensitivity to chemotherapeutic agents in multidrug-resistant cells .
D,l-threo-PDMP exhibits several notable physical and chemical properties:
These properties are significant for its application in laboratory settings where precise dosing and formulation are critical .
D,l-threo-PDMP has various applications within scientific research:
D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is a synthetic amino alcohol featuring a phenyl ring, a decanoylamino chain, and a morpholino group. Its molecular formula is C₂₃H₃₉ClN₂O₃ (molecular weight: 427.0 g/mol). The compound exists as a racemic mixture of two enantiomers (D-threo and L-threo), with the D-threo (1S,2R) isomer identified as the biologically active form [6]. The "threo" designation refers to the relative syn configuration of the C1-phenyl and C2-decanoylamino substituents, confirmed by ¹³C nuclear magnetic resonance (NMR) spectroscopy [6]. This configuration is critical for its inhibitory activity, as the erythro diastereomer and L-threo enantiomer exhibit significantly reduced efficacy.
Table 1: Stereochemical Variants of PDMP
Isomer | Relative Configuration | Biological Activity | Key Identification Method |
---|---|---|---|
D-threo | 1S,2R | High (GlcCer synthase inhibition) | Crystallization with dibenzoyl-D-tartaric acid |
L-threo | 1R,2S | Low | (1R)-(−)-camphanate ester TLC |
DL-erythro | anti configuration | Negligible | ¹³C NMR spectroscopy |
The absolute configuration is verifiable via thin-layer chromatography (TLC) of (1R)-(−)-camphanate derivatives [6]. Canonical SMILES and InChI notations further describe the stereochemistry:
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl
[7] HVJHJOYQTSEKPK-BLDCTAJRSA-N
[1] [3] The synthesis begins with 1-phenyl-2-amino-1,3-propanediol derivatives. Key steps include:
Optimization focuses on:
This hydrochloride salt is a white to off-white crystalline powder with the following properties:
Table 2: Physicochemical Stability Profile
Condition | Stability Outcome | Analytical Monitoring Method |
---|---|---|
Storage (−20°C, dark) | Stable for 12+ months | TLC (single spot) |
Aqueous solution (pH 7) | Gradual hydrolysis at >60°C | HPLC retention time shift |
Ethanol solution | Stable for 3 months at −20°C | ¹H NMR spectroscopy |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3